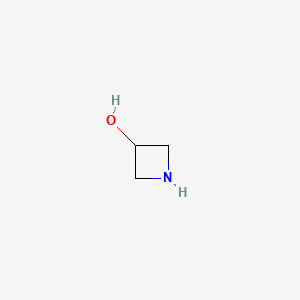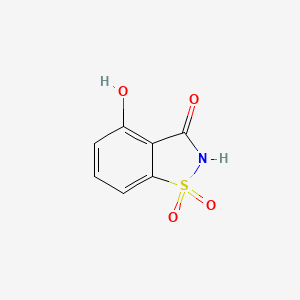
Azetidin-3-ol
Overview
Description
Azetidin-3-ol, also known as azetidinol, is a cyclic organic compound that is commonly used in scientific research. It is a colorless, water-soluble liquid with a boiling point of 145–147 °C and a melting point of -10 °C. This compound is a versatile compound with a wide range of applications in research and development, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Glycosidase Inhibitory Activity
Azetidin-3-ol has been synthesized from d-glucose, and its glycosidase inhibitory activity has been investigated. For instance, the N-methylated compound derived from this compound exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, showing its potential in enzyme inhibition studies (Lawande et al., 2015).
Pharmacological Potential
Research on 3-substituted azetidine derivatives, including azetidin-3-ols, has shown significant pharmacological potential. For example, 1-Cyclohexyl-3-guanidinoazetidine demonstrated notable antihypertensive activity, highlighting the compound's utility in medicinal chemistry (Okutani et al., 1974).
Molecular Structure Analysis
The crystal and molecular structure of 1-(Diphenylmethyl)this compound have been determined, providing valuable insights into the compound's physical and chemical properties. Such analyses aid in understanding the compound's reactivity and potential applications (Ramakumar et al., 1977).
Industrial Synthesis Optimization
The synthesis of 1-Benzylthis compound, an important intermediate for substituted azetidine, has been optimized. This optimized process is significant for industrial applications, allowing for more efficient and economical production (Reddy et al., 2011).
Drug Discovery and Synthesis
Azetidin-3-ols have been used in the synthesis of 3-Aryl-3-sulfanyl azetidines, which are valuable in drug design due to their novel chemical structure. These derivatives demonstrate the potential for incorporation in drug discovery programs (Dubois et al., 2019).
The Minisci reaction has been used to introduce azetidin-3-yl groups into heteroaromatic bases, proving useful in the synthesis of compounds significant in the drug discovery industry, such as gefitinib and hydroquinine (Duncton et al., 2009).
Mechanism of Action
Target of Action
Azetidin-3-ol, also known as 3-hydroxyazetidine, is a small organic compound that has been used in various research settings It has been used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and as an alkyl chain-based protac linker . These linkers play a crucial role in connecting the antibody to the drug in ADCs or the ligand for an E3 ubiquitin ligase to the target protein in PROTACs .
Mode of Action
The mode of action of this compound primarily involves its role as a linker in ADCs and PROTACs . In ADCs, the this compound linker connects the antibody to the cytotoxic drug. The antibody guides the ADC to the target cells (usually cancer cells), where the drug is released to exert its cytotoxic effect . In PROTACs, the this compound linker connects the ligand for an E3 ubiquitin ligase to the target protein. This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of adcs and protacs, this compound indirectly influences the pathways associated with the targets of these compounds . For instance, in the context of ADCs, the pathways affected would depend on the specific cytotoxic drug used. Similarly, in PROTACs, the pathways influenced would be those associated with the target protein being degraded .
Pharmacokinetics
As a component of adcs and protacs, the pharmacokinetics of this compound would be closely tied to those of the overall compound .
Result of Action
The result of this compound’s action is primarily seen in its role as a linker in ADCs and PROTACs . In ADCs, the action of this compound enables the targeted delivery of cytotoxic drugs to specific cells, leading to cell death . In PROTACs, the action of this compound allows for the targeted degradation of specific proteins .
Action Environment
The action environment of this compound is typically within a biological system, such as a cell or an organism . The efficacy and stability of this compound, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the presence of other biomolecules, pH, temperature, and the specific characteristics of the target cells or proteins .
Safety and Hazards
Future Directions
Azetidines are considered an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .
properties
IUPAC Name |
azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFCJXSQQHBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363837 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45347-82-8 | |
| Record name | Azetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYAZETIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key therapeutic areas where azetidin-3-ol derivatives are being investigated?
A1: this compound derivatives have shown promise in treating central nervous system disorders and peripheral nerve diseases. [] One notable example is T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}this compound maleate), investigated for Alzheimer's disease and potential for treating schizophrenia. [, , ]
Q2: How does T-817MA exert its neuroprotective effects?
A2: While the exact mechanism remains under investigation, T-817MA has demonstrated the ability to reduce oxidative stress, which is thought to contribute to neurodegenerative processes. [] It has also been shown to restore parvalbumin-positive γ-aminobutyric acid neurons in the prefrontal cortex and hippocampus of rat models, potentially offering a novel strategy for enhancing cognitive function. []
Q3: Are there any known targets for this compound derivatives in the context of pain relief?
A3: Research has explored the potential of targeting collapsin response mediator protein 2 (CRMP2) for pain relief. While edonerpic maleate, an this compound derivative, was initially proposed as a CRMP2 inhibitor, further investigation did not confirm direct binding to human CRMP2. []
Q4: Can you elaborate on the structure-activity relationship (SAR) studies conducted on this compound derivatives as MEK inhibitors?
A4: Research efforts led to the development of XL518 (GDC-0973), a potent and selective allosteric MEK inhibitor. This compound features a diphenylamine core with specific substitutions, highlighting the impact of structural modifications on potency, selectivity, and metabolic properties within this class of inhibitors. []
Q5: Have there been any crystallographic studies on this compound derivatives?
A5: Yes, the crystal and molecular structure of 1-(diphenylmethyl)this compound has been determined. The study revealed a triclinic crystal system with puckered four-membered rings in the two independent molecules. Conformational differences related to the phenyl ring rotations were also observed. []
Q6: Are there any established synthetic routes for the preparation of this compound and its derivatives?
A6: Several methods exist for synthesizing this compound and its derivatives. One study highlights an optimized process for 1-benzylthis compound, a key intermediate for substituted azetidines. This process utilizes cost-effective starting materials and minimizes by-product formation, offering an efficient approach for industrial production. []
Q7: What are the key structural features of 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound and its significance?
A7: This specific derivative, also known as edonerpic maleate, incorporates a benzothiophene moiety linked to the azetidine ring via an ether chain. While initially investigated as a potential CRMP2 inhibitor for pain relief, further research is needed to fully elucidate its mechanism of action. []
Q8: Has the diastereoselective synthesis of this compound derivatives been explored?
A8: Yes, researchers have achieved diastereoselective synthesis of this compound derivatives using Yang photocyclization reactions. By employing chiral perhydro-1,3-benzoxazines as starting materials and varying substituents, they achieved varying degrees of diastereoselectivity, highlighting the potential for asymmetric synthesis of specific isomers. []
Q9: Are there any formulation challenges associated with 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)this compound?
A9: Studies have focused on developing solid pharmaceutical compositions containing this compound. One challenge involves achieving desirable elution properties and moldability while ensuring long-term stability. Research suggests incorporating ethyl cellulose to address these formulation challenges. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)





![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
